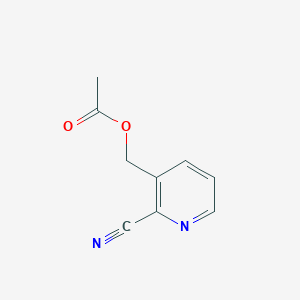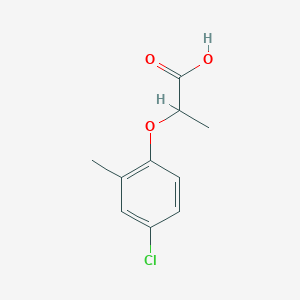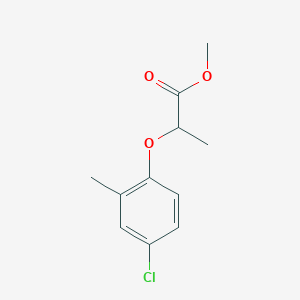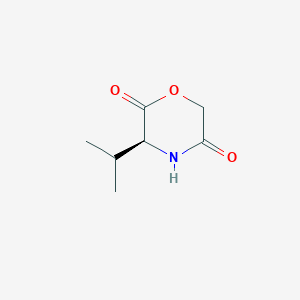
Methacrolein-2,4-DNPH
説明
Methacrolein-2,4-DNPH is a derivative of methacrolein . It is formed via a chemical reaction of methacrolein with 2,4-dinitrophenylhydrazine . The molecular formula of Methacrolein-2,4-DNPH is C10H10N4O4 and its molecular weight is 250.21 g/mol.
Synthesis Analysis
Methacrolein-2,4-DNPH is synthesized via a chemical reaction of methacrolein with 2,4-dinitrophenylhydrazine . This reaction is typically carried out in the presence of trifluoroacetic acid . The synthesis of Methacrolein-2,4-DNPH can be analyzed using techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography (GC) .Molecular Structure Analysis
The molecular structure of Methacrolein-2,4-DNPH can be represented by the linear formula: H2C=C(CH3)CH=NNHC6H3(NO2)2 . The structure can be analyzed using various techniques such as vibrational spectroscopic research .Chemical Reactions Analysis
Methacrolein-2,4-DNPH is a DNPH derivative of an aliphatic aldehyde . The chemical reactions involving Methacrolein-2,4-DNPH can be analyzed using the Agilent 1220 Infinity Gradient LC system with a built-in diode-array detector (DAD) .科学的研究の応用
Interferences in Determination Using DNPH
A study by Schulte-Ladbeck et al. (2001) highlighted the challenges in determining unsaturated aldehydes and ketones, including methacrolein, using the DNPH method. They found that derivatization with DNPH leads to the formation of unstable hydrazones, which further react with excess reagent to form adducts. These adducts, identified through high-performance liquid chromatography (HPLC) and mass spectrometry, pose difficulties in accurately quantifying unsaturated carbonyls like methacrolein (Schulte-Ladbeck, Lindahl, Levin, & Karst, 2001).
Unsuitability for Airborne Unsaturated Carbonyls
Research by Ho et al. (2011) demonstrated the unsuitability of DNPH-coated solid sorbent cartridges for determining airborne unsaturated carbonyls, including methacrolein. Their kinetic tests revealed formations of carbonyl-DNP-hydrazone during sampling, leading to dimerization and trimerization artifacts in the chromatogram, thus affecting the integrity and accuracy of measurements (Ho, Ho, Liu, Lee, Dai, Cao, & Ip, 2011).
Alternative to DNPH for Identifying Airborne Carbonyls
Yu et al. (1995) explored using O-(2,3,4,5,6-pentafluoro-benzyl)hydroxylamine hydrochloride (PFBHA) as an alternative to DNPH for determining airborne carbonyls, including methacrolein. They found that PFBHA-carbonyl derivatives provided advantages over DNPH derivatives, particularly in identifying multifunctional carbonyls resulting from isoprene atmospheric photooxidation (Yu, Jeffries, & Le Lacheur, 1995).
Quantification in Human Saliva
Zhang et al. (2006) developed a method using polymer monolith microextraction coupled with HPLC for determining DNPH derivatives of aldehydes, including methacrolein, in human saliva. This study optimized the conditions for labeling reactions and extraction, providing a new approach for aldehyde determination in biological samples (Zhang, Huang, Wang, & Feng, 2006).
Occupational Health Monitoring
Schuh et al. (2017) used methacrolein-2,4-DNPH as an internal standard in a validated method for determining diacetyl in workplace air. This method, involving sampling air through a DNPH-impregnated silica gel cartridge, is critical for monitoring occupational exposure limits (Schuh, Kirchner, Hebisch, Brock, & Hartwig, 2017).
Isoprene Oxidation Interference
Rodier and Birks (1994) found that isoprene oxidation interferes with the cartridge sampling and derivatization of atmospheric aldehydes and ketones using DNPH. This interference, significant for other atmospheric alkene species, suggests caution in data interpretation for air masses containing isoprene and moderate levels of ozone (Rodier & Birks, 1994).
Safety And Hazards
Methacrolein-2,4-DNPH is harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound . Skin should be washed thoroughly after handling, and eating, drinking, or smoking should be avoided when using this product .
特性
IUPAC Name |
N-[(E)-2-methylprop-2-enylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-7(2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-6,12H,1H2,2H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBWWZMXYOKKNG-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430030 | |
| Record name | Methacrolein-2,4-DNPH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methacrolein-2,4-DNPH | |
CAS RN |
5077-73-6 | |
| Record name | NSC29734 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methacrolein-2,4-DNPH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacrolein 2,4-dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)








